(2S,3R)-2-methyl-3-propylthiirane
Description
(2S,3R)-2-methyl-3-propylthiirane is a thiirane (a three-membered sulfur-containing heterocycle) characterized by its stereochemistry at the 2S and 3R positions. Thiiranes are structurally analogous to oxiranes (epoxides) but exhibit distinct electronic and steric properties due to the larger atomic radius of sulfur compared to oxygen. Its stereochemistry is critical for interactions in chiral environments, such as enzyme-binding pockets or catalytic systems .
Properties
CAS No. |
73252-51-4 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
(2S,3R)-2-methyl-3-propylthiirane |
InChI |
InChI=1S/C6H12S/c1-3-4-6-5(2)7-6/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
VFTLVPVEAUNVOS-NTSWFWBYSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@@H](S1)C |
Canonical SMILES |
CCCC1C(S1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-methyl-3-propylthiirane can be achieved through several methods. One common approach involves the reaction of a suitable epoxide with a thiol under basic conditions. For instance, the reaction of (2S,3R)-2-methyl-3-propyl-oxirane with hydrogen sulfide in the presence of a base like sodium hydroxide can yield the desired thiirane.
Industrial Production Methods
Industrial production of (2S,3R)-2-methyl-3-propylthiirane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and efficient separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-methyl-3-propylthiirane undergoes various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiirane ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles like amines or alkoxides replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted thiiranes.
Scientific Research Applications
(2S,3R)-2-methyl-3-propylthiirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-2-methyl-3-propylthiirane involves its interaction with various molecular targets. The strained thiirane ring is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These reactions can modify biological molecules, potentially leading to therapeutic effects. The specific pathways and targets depend on the context of its use, such as in drug development or material science.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Thiiranes vs. Oxiranes
Thiiranes and oxiranes share a strained three-membered ring structure but differ in electronic and thermodynamic stability. For example:
The oxirane derivative () is more thermally stable due to stronger C–O bonds, whereas the thiirane’s weaker C–S bonds enhance ring-opening reactivity, making it suitable for nucleophilic substitutions or cycloadditions.
Stereochemical Comparisons
The (2S,3R) configuration in thiiranes contrasts with compounds like (2R)-2α-propyl-3β-methyloxirane (), where stereochemistry alters physical and chemical behavior. For instance:
- (2S,3R)-thiirane : Exhibits enantioselectivity in enzyme interactions (e.g., hydrogen bonding with dehydrogenases; ).

- (2R)-oxirane : Different stereochemistry may lead to mismatched binding in chiral catalysts or receptors.
Functionalized Derivatives
Fluorinated analogs, such as (2S,3R)-3-fluoro-3-phenylpropan-2-ol derivatives (), demonstrate how substituents influence bioactivity. Fluorine’s electronegativity enhances metabolic stability compared to the thiirane’s sulfur, which may prioritize different applications (e.g., fluorinated compounds in drug design vs. thiiranes in catalysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

